molecular formula C18H18O2 B3088090 (2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1181679-08-2

(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3088090
CAS No.: 1181679-08-2
M. Wt: 266.3 g/mol
InChI Key: NUVGEMOOZBTOTA-OUKQBFOZSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a methoxy group at the ortho position (2-methoxyphenyl), while ring B features a para-ethyl group (4-ethylphenyl).

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-14-8-10-15(11-9-14)12-13-17(19)16-6-4-5-7-18(16)20-2/h4-13H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVGEMOOZBTOTA-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as a chalcone, is a compound characterized by its unique structure and potential biological activities. With the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its promising antiproliferative and antimicrobial properties.

Molecular Structure and Properties

The structure of this compound features an enone functional group that is crucial for its biological activity. The compound exhibits a predicted boiling point of approximately 424 °C and a density of 1.079 g/cm³, indicating its stability under various conditions .

PropertyValue
Molecular FormulaC18H18O2
Molecular Weight266.33 g/mol
Boiling Point~424 °C
Density1.079 g/cm³

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of chalcones, including this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis and disruption of tubulin dynamics, leading to cell cycle arrest .

Case Study:
In a study focused on the antiproliferative effects of chalcones, this compound was tested against multiple cancer cell lines, revealing significant cytotoxicity with IC50 values in the micromolar range. The compound's ability to destabilize microtubules was confirmed through immunofluorescence assays .

Antimicrobial Activity

Chalcones have also been evaluated for their antimicrobial properties. This compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.050 mg/mL
Bacillus subtilis0.030 mg/mL

This data suggests that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The chalcone structure allows for interactions with DNA and proteins involved in cell cycle regulation.

Chemical Reactions Analysis

Hydrogenation of the α,β-Unsaturated Carbonyl

The double bond undergoes catalytic hydrogenation to produce the saturated ketone:

Conditions :

  • Catalyst : 10% Pd/C or sodium borohydride (NaBH₄).

  • Solvent : Ethanol or methanol.

  • Product : 3-(4-Ethylphenyl)-1-(2-methoxyphenyl)propan-1-one.

Key Data :

ParameterValue
Reaction Time4–6 hours (Pd/C)
Pressure1 atm H₂ (Pd/C)
Yield85–90% (Pd/C)

Epoxidation

The α,β-unsaturated system reacts with peracids to form an epoxide:

Reagents :

  • Epoxidizing Agent : meta-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Product :

  • Epoxide : 2-(4-Ethylphenyl)-3-(2-methoxyphenyl)oxirane.

Mechanistic Insight :
Electrophilic addition of the peracid across the double bond forms a cyclic intermediate, which rearranges to the epoxide.

Halogenation

Electrophilic halogenation occurs on the aromatic rings or the α,β-unsaturated system:

Aromatic Bromination

Conditions :

  • Reagent : Bromine (Br₂) in carbon tetrachloride (CCl₄).

  • Position : Para to the methoxy group (directed by electron-donating groups).

Product :

  • 3-Bromo-4-ethylphenyl derivative.

Allylic Bromination

Conditions :

  • Reagent : N-Bromosuccinimide (NBS) under radical initiation.

  • Product : Brominated allylic position.

Carbonyl Oxidation

Conditions :

  • Reagent : Potassium permanganate (KMnO₄) in acidic medium.

  • Product : Carboxylic acid derivatives (e.g., 4-ethylbenzoic acid).

Side-Chain Oxidation

Ethyl Group Oxidation :

  • Reagent : KMnO₄/H₂SO₄.

  • Product : 4-Carboxyphenyl substituent.

Nucleophilic Substitution

The carbonyl group undergoes nucleophilic attack:

Example Reaction :

  • Nucleophile : Hydrazine (NH₂NH₂).

  • Product : Corresponding hydrazone derivative.

Conditions :

  • Solvent : Ethanol.

  • Temperature : Reflux.

Comparative Reactivity

Reaction TypeReagents/ConditionsKey ProductYield (%)
HydrogenationPd/C, H₂, EtOHSaturated ketone85–90
Epoxidationm-CPBA, CH₂Cl₂Epoxide75–80
BrominationBr₂, CCl₄3-Bromo-4-ethylphenyl derivative60–70
Oxidation (KMnO₄)KMnO₄, H₂SO₄4-Carboxyphenyl derivative50–60

Structural Confirmation Techniques

  • ¹H NMR (DMSO-d₆):

    • δ 8.04 (d, J = 8.9 Hz, 2H, aryl-H).

    • δ 7.80 (d, J = 15.7 Hz, 1H, α-H).

    • δ 3.87 (s, 3H, OCH₃) .

  • IR : Peaks at 1651 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C) .

Industrial and Pharmacological Implications

  • Scalable Synthesis : Continuous flow reactors improve yield and purity.

  • Biological Activity : Derivatives show promise as kinase inhibitors and anticancer agents.

Comparison with Similar Compounds

Structural Analogues in Monoamine Oxidase (MAO) Inhibition

Chalcones with substitutions on rings A and B have shown varying inhibitory activities against MAO enzymes:

  • Compound C13 [(E)-3-(4-Ethylphenyl)-1-(4-morpholinophenyl)prop-2-en-1-one]: Replacing the 2-methoxyphenyl group (ring A) with a 4-morpholinophenyl group reduces MAO-A inhibitory potency compared to morpholine-free analogues.
  • The absence of electron-donating groups (e.g., ethyl) on ring B may enhance activity .
  • TC6 [(2E)-1-(4-Chlorocyclopenta-1,3-dien-1-yl)-3-(4-ethylphenyl)prop-2-en-1-one]: Features a chlorinated cyclopentadienyl group on ring A and retains the 4-ethylphenyl group on ring B. This compound shows high MAO-B selectivity (Ki = 0.31 μM), suggesting that halogenation and ring conformation significantly influence isoform specificity .

Crystallographic and Supramolecular Comparisons

  • (E)-1-(2-Hydroxynaphthalen-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one : The 2-methoxy group facilitates hydrogen bonding with adjacent hydroxyl groups, stabilizing crystal packing. Similar interactions may occur in the target compound, though its ethyl group could introduce hydrophobic interactions .
  • (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Dimethoxy substitutions on ring A promote π-π stacking, while the hydroxyl group on ring B forms O–H···O hydrogen bonds.

Key Insight : The absence of hydroxyl groups in the target compound may limit hydrogen bonding but enhance lipophilicity, favoring membrane permeability.

Antibacterial and Efflux Pump Modulation

  • Acridinyl Chalcones (e.g., (2E)-3-(Acridin-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one): These derivatives inhibit bacterial efflux pumps in Staphylococcus aureus and Escherichia coli. The target compound’s 4-ethylphenyl group may similarly disrupt membrane integrity, though its methoxy group’s position (ortho vs. para) could alter efficacy .

Data Table: Comparative Analysis of Chalcone Derivatives

Compound Name Ring A Substituents Ring B Substituents Key Activity/Property Reference
Target Compound 2-Methoxy 4-Ethyl Unknown (structural focus)
C13 (MAO-A inhibitor) 4-Morpholino 4-Ethyl Moderate MAO-A inhibition
Cardamonin 2,4-Dihydroxy None High MAO-A inhibition (IC₅₀ = 4.35 μM)
TC6 (MAO-B inhibitor) 4-Chlorocyclopenta 4-Ethyl MAO-B selectivity (Ki = 0.31 μM)
2j (SAR study) 4-Bromo, 2-Hydroxy, 5-Iodo 4-Fluoro IC₅₀ = 4.703 μM
(E)-1-(2-Hydroxynaphthalen-1-yl)-... 2-Methoxy 2-Methoxy Hydrogen-bonded crystal packing

Q & A

Basic: What synthetic routes are commonly employed for preparing (2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, and how is the E-configuration ensured?

Answer:
The compound is synthesized via Claisen-Schmidt condensation between 4-ethylacetophenone and 2-methoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include:

  • Temperature control (0–5°C) to favor kinetic E-product formation.
  • Acidic workup to isolate the chalcone.
    The E-configuration is confirmed by:
  • ¹H NMR : Trans-vinyl protons exhibit coupling constants J = 12–16 Hz.
  • XRD crystallography : Definitive proof of stereochemistry and bond angles, as demonstrated in analogous chalcone derivatives .

Advanced: How can researchers resolve discrepancies between experimental UV-Vis λmax values and time-dependent DFT (TD-DFT) calculations?

Answer:
Discrepancies often arise from solvent effects (experimental vs. gas-phase calculations) or basis set limitations . Methodological solutions include:

  • Polarizable Continuum Model (PCM) : Incorporate solvent corrections in DFT calculations.
  • Functional selection : Test hybrid functionals (e.g., CAM-B3LYP) with triple-zeta basis sets (6-311++G(d,p)) for improved accuracy.
  • Experimental validation : Perform solvatochromic studies across solvents (e.g., chloroform, DMSO) to correlate polarity-dependent shifts .

Basic: What spectroscopic techniques are critical for characterizing this compound’s molecular structure?

Answer:
Key techniques and their roles:

  • ¹H/¹³C NMR : Assign substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm E-configuration.
  • IR Spectroscopy : Detect carbonyl stretching (~1650 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • HR-MS : Verify molecular ion ([M+H]⁺) with mass accuracy ≤5 ppm.
  • XRD : Resolve crystal packing and bond parameters (e.g., C=O bond length ~1.22 Å) .

Advanced: What strategies optimize the compound’s antimicrobial efficacy through structural modifications?

Answer:
Enhance bioactivity via:

  • Electron-withdrawing groups : Introduce halogens (e.g., Cl at para positions) to increase membrane permeability.
  • Planarity optimization : Modify the enone system to improve π-π stacking with microbial enzymes.
  • Hydrogen-bond donors : Replace 4-ethyl with hydroxyl groups for target binding.
    Methodology :
  • Microdilution assays (CLSI guidelines) against S. aureus and E. coli.
  • SAR analysis : Compare MIC values of analogs synthesized via parallel combinatorial methods .

Advanced: How can DFT and XRD data synergistically predict nonlinear optical (NLO) properties?

Answer:
Steps :

DFT calculations : Compute first hyperpolarizability (β) using CAM-B3LYP/6-311++G(d,p) to evaluate charge transfer efficiency.

XRD analysis : Extract π-π stacking distances and dipole alignment from crystal packing.

Experimental correlation : Validate with Z-scan measurements for nonlinear refractive index (n₂).
Key parameters :

  • Larger β values correlate with extended conjugation (C=O to aryl group).
  • Short π-π distances (<3.5 Å) enhance intramolecular charge transfer .

Basic: How is the thermodynamic stability of the compound assessed using computational methods?

Answer:
DFT-based global reactivity descriptors predict stability:

  • HOMO-LUMO gap : Narrow gaps (<4 eV) indicate higher reactivity.
  • Chemical hardness (η) : Calculated as (ELUMO − EHOMO)/2; lower η values suggest softer, more reactive molecules.
  • Electrophilicity index (ω) : ω = μ²/2η, where μ is electronic chemical potential. Validate with experimental redox potentials .

Advanced: What experimental and computational approaches validate the enone system’s conformation?

Answer:
Combined workflow :

  • XRD : Measure dihedral angles between aryl and enone planes (typically 0–10° for coplanarity).
  • DFT geometry optimization : Compare minimized structures with XRD data (RMSD <0.05 Å).
  • NMR NOE : Detect spatial proximity between vinyl and methoxy protons to confirm planarity .

Basic: What are the critical considerations for scaling up synthesis without compromising yield?

Answer:
Scale-up factors :

  • Catalyst loading : Optimize NaOH concentration (20–30 mol%) to minimize side reactions.
  • Solvent choice : Use ethanol/water mixtures for easier product isolation.
  • Purification : Recrystallize from ethanol/hexane (3:1) to maintain >95% purity.
    Yield monitoring : Track via HPLC (C18 column, acetonitrile/water mobile phase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-Ethylphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

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